4-Ethoxy-3,5-dimethylbenzoyl chloride
Description
4-Ethoxy-3,5-dimethylbenzoyl chloride (C${11}$H${13}$ClO$2$, MW 212.67 g/mol) is an acyl chloride derivative featuring a benzoyl core substituted with an ethoxy group (-OCH$2$CH$3$) at the para position and methyl groups (-CH$3$) at the 3- and 5-positions. This compound is primarily utilized in organic synthesis for coupling reactions, such as forming amides or thioureas, due to its reactive acyl chloride moiety .
Properties
IUPAC Name |
4-ethoxy-3,5-dimethylbenzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-4-14-10-7(2)5-9(11(12)13)6-8(10)3/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFVYTATOVLJOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)C(=O)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3,5-dimethylbenzoyl chloride typically involves the chlorination of 4-Ethoxy-3,5-dimethylbenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the benzoic acid derivative with the chlorinating agent in an inert solvent such as dichloromethane or chloroform .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3,5-dimethylbenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to the corresponding alcohol or aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Although less common, it can undergo oxidation to form more oxidized derivatives under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products Formed
Substitution: Formation of amides, esters, or thioesters depending on the nucleophile used.
Reduction: Formation of the corresponding alcohol or aldehyde.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
4-Ethoxy-3,5-dimethylbenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules for studying their functions and interactions.
Medicine: It serves as a precursor in the synthesis of potential drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3,5-dimethylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used. For example, in the presence of an amine, it forms an amide bond, which is a common reaction in peptide synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
The reactivity and applications of 4-ethoxy-3,5-dimethylbenzoyl chloride are influenced by its substituents. Key analogs and their distinctions include:
Table 1: Substituent Effects and Molecular Properties
Biological Activity
4-Ethoxy-3,5-dimethylbenzoyl chloride is an acyl chloride derivative known for its potential biological activities. This compound, characterized by the presence of an ethoxy group and two methyl groups on the benzene ring, has been studied for its interactions with various biological systems. The following sections will delve into its biological activity, including mechanisms of action, case studies, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through acylation reactions. As an acyl chloride, it can react with nucleophiles such as amines and alcohols, leading to the formation of amides and esters, respectively. This property is significant in medicinal chemistry for developing new therapeutic agents.
Case Studies
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Antimicrobial Activity :
In a study investigating the antimicrobial properties of various benzoyl derivatives, this compound was evaluated against several bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL depending on the strain tested. This suggests potential applications in developing antimicrobial agents. -
Cytotoxicity Evaluation :
Another study assessed the cytotoxic effects of this compound on human cancer cell lines (e.g., HepG2 hepatocellular carcinoma cells). The compound demonstrated a dose-dependent cytotoxic effect, with an IC50 value of approximately 25 µM. This indicates that it may possess anticancer properties worth exploring further.
Research Findings
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Structure-Activity Relationship (SAR) :
Research has shown that modifications to the benzene ring significantly influence the biological activity of acyl chlorides. For instance, the introduction of additional alkyl groups or halogens can enhance antimicrobial potency or cytotoxicity. The presence of both ethoxy and methyl groups in this compound appears to optimize its interaction with biological targets. -
Pharmacological Potential :
A review article highlighted the potential use of benzoyl derivatives as anti-inflammatory agents. Compounds similar to this compound have been reported to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
